
Platinum--ruthenium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–ruthenium (1/1) is a bimetallic compound composed of equal parts platinum and ruthenium. This compound is known for its exceptional catalytic properties, making it highly valuable in various industrial and scientific applications. The combination of platinum and ruthenium enhances the overall catalytic activity and stability, making it a preferred choice for processes such as hydrogen evolution reactions and methanol oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods are employed to synthesize platinum–ruthenium (1/1) compounds. Common techniques include:
Impregnation Method: This involves impregnating a carbon support with a solution containing platinum and ruthenium precursors, followed by reduction to form the bimetallic nanoparticles.
Polyol Method: This method uses polyols like ethylene glycol as both the solvent and reducing agent to produce platinum–ruthenium nanoparticles.
Microwave-Assisted Polyol Method: This is a modified version of the polyol method, where microwave irradiation is used to enhance the reaction rate and improve the dispersion of nanoparticles.
Industrial Production Methods: In industrial settings, the production of platinum–ruthenium (1/1) catalysts often involves large-scale synthesis techniques such as:
Surfactant-Free Synthesis: This method avoids the use of surfactants, resulting in highly active catalysts with uniform particle size distribution.
Gram-Scale Synthesis: This approach allows for the production of platinum–ruthenium catalysts in larger quantities, suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Platinum–ruthenium (1/1) undergoes various chemical reactions, including:
Oxidation Reactions: These reactions involve the transfer of electrons from the compound to an oxidizing agent, often resulting in the formation of oxides.
Reduction Reactions: In these reactions, the compound gains electrons from a reducing agent, leading to the reduction of metal ions.
Substitution Reactions: These involve the replacement of one ligand in the compound with another, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, and hydrazine are typical reducing agents.
Reaction Conditions: These reactions often occur under controlled temperatures and pressures to optimize the catalytic activity and stability of the compound.
Major Products:
Scientific Research Applications
Platinum–ruthenium (1/1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of platinum–ruthenium (1/1) compounds involves several key steps:
Catalytic Activity: The combination of platinum and ruthenium enhances the catalytic activity by providing multiple active sites for reactions.
Molecular Targets: In biological applications, the compound targets specific enzymes and proteins, altering their activity and leading to therapeutic effects.
Pathways Involved: The compound can induce apoptosis in cancer cells through mitochondrial pathways, making it effective against certain types of tumors.
Comparison with Similar Compounds
Platinum–ruthenium (1/1) is unique compared to other similar compounds due to its enhanced catalytic properties and stability. Similar compounds include:
Platinum–rhodium (1/1): Known for its catalytic activity in automotive exhaust systems.
Platinum–iridium (1/1): Used in high-precision applications such as medical devices and aerospace components.
Ruthenium–osmium (1/1): Explored for its potential in electronic and magnetic applications.
Properties
CAS No. |
172515-31-0 |
|---|---|
Molecular Formula |
PtRu |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
platinum;ruthenium |
InChI |
InChI=1S/Pt.Ru |
InChI Key |
CFQCIHVMOFOCGH-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


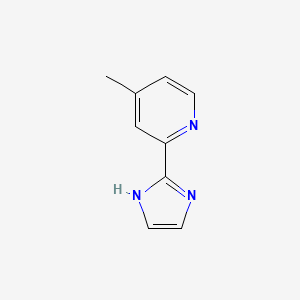

![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)
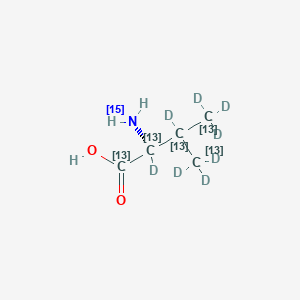
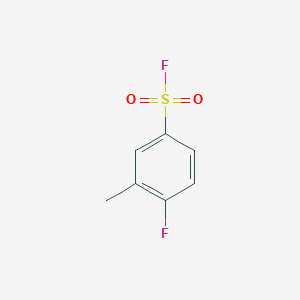
![5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)
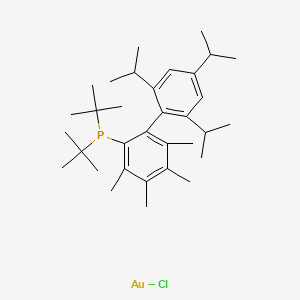
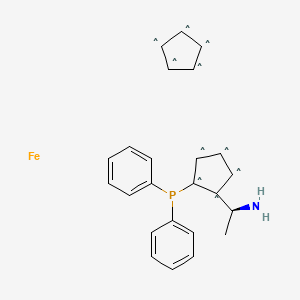
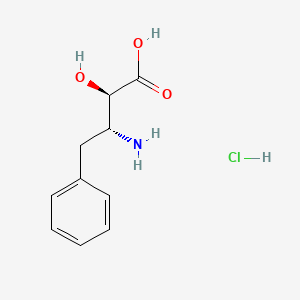
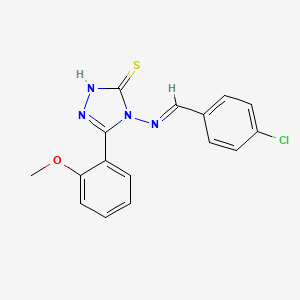
![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)

